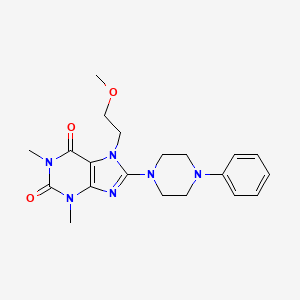

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core with substitutions at positions 7 and 6. The 7-position is modified with a 2-methoxyethyl group, while the 8-position features a 4-phenylpiperazinyl moiety. These substitutions are critical for modulating receptor affinity, solubility, and metabolic stability. The phenylpiperazine group is known to enhance interactions with adrenergic or serotonergic receptors, while the methoxyethyl chain may improve pharmacokinetic properties compared to shorter alkyl chains .

Properties

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-22-17-16(18(27)23(2)20(22)28)26(13-14-29-3)19(21-17)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVMGFFHCRSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, methylation, and piperazine ring formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

“7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The pharmacological profile of xanthine derivatives is highly sensitive to substitutions at positions 7 and 7. Below is a comparative analysis of structurally related compounds:

Physicochemical and Pharmacokinetic Considerations

Solubility and Bioavailability

- Target Compound : The 2-methoxyethyl group at position 7 likely improves solubility compared to hydrophobic alkyl chains (e.g., ethyl or propyl groups in ).

- Hydroxypropyl-Phenoxy Derivatives: Compounds like exhibit higher hydrophilicity due to polar hydroxy and phenoxy groups, favoring oral bioavailability.

Metabolic Stability

- Methoxyethyl vs. Hydroxypropyl : Methoxyethyl groups (target compound) may reduce oxidative metabolism compared to hydroxypropyl derivatives (e.g., ), which are prone to glucuronidation.

- Phenylpiperazine vs. Piperazine : The phenyl group in the target compound could slow hepatic clearance compared to unsubstituted piperazine analogs .

Biological Activity

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a purine core substituted with a methoxyethyl group and a phenylpiperazine moiety. The unique structural features suggest diverse biological activities, including potential applications as an antitubercular agent.

- Molecular Formula : C20H26N6O

- CAS Number : 578744-98-6

- IUPAC Name : 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antitubercular agent. The following sections detail its biological activity based on structure-activity relationship (SAR) studies, mechanisms of action, and cytotoxicity profiles.

Antimycobacterial Activity

Research indicates that derivatives of purines, including this compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). In particular:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of approximately 1 μM against Mtb H37Rv and several drug-resistant strains. This suggests a strong potential for development as an antitubercular drug .

Table 1: Antimycobacterial Activity of Selected Purine Derivatives

| Compound ID | MIC (μM) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| Compound 10 | 1 | >100 | >100 |

| Compound 56 | 0.5 | >50 | >100 |

| Compound 64 | 0.8 | >70 | >87.5 |

The mechanism by which this compound exerts its antimycobacterial effects involves inhibition of the enzyme DprE1 (decaprenylphosphoryl-beta-D-ribose oxidase), which is crucial for the biosynthesis of arabinose in the mycobacterial cell wall. Mutations in the dprE1 gene have been correlated with resistance to this class of compounds, indicating a specific target action .

Cytotoxicity and Safety Profile

In vitro studies demonstrate that while the compound exhibits potent antimycobacterial activity, it maintains a favorable safety profile with limited toxicity to mammalian cell lines. The selectivity index calculated from cytotoxicity assays shows that these compounds can be effective without significant adverse effects on human cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at positions 2 and 6 of the purine core significantly impact biological activity. Compounds with specific substitutions showed enhanced efficacy against Mtb while minimizing cytotoxicity .

Table 2: Structure-Activity Relationship Summary

| Substitution Position | Modification Type | Impact on Activity |

|---|---|---|

| Position 2 | Amino Group | Increased potency |

| Position 6 | Ethylamino | Enhanced selectivity |

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound in animal models and clinical settings:

- Study on Drug Resistance : A study isolated Mtb mutants resistant to this compound and sequenced their genomes to identify mutations in the dprE1 gene. These findings underscore the importance of targeting DprE1 for effective treatment strategies against resistant strains .

- Comparative Efficacy Study : In comparative studies with existing antitubercular drugs, this compound showed superior activity against resistant strains while maintaining lower toxicity profiles compared to traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.